3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol
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Overview
Description
3-(Aminomethyl)bicyclo[111]pentan-1-ol is a compound with the molecular formula C7H13NO It is a derivative of bicyclo[111]pentane, a highly strained hydrocarbon with a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of an amine to a bicyclo[1.1.1]pentane derivative. For example, the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with ammonia or an amine under appropriate conditions can yield the desired product .
Industrial Production Methods
Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative used in the synthesis of the target compound.
1-Azido-3-iodobicyclo[1.1.1]pentane:
Uniqueness
This compound is unique due to its combination of an amine and hydroxyl group on the bicyclo[1.1.1]pentane core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C6H11NO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4,7H2 |
InChI Key |
WYQKKRBHVXDDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)O)CN |
Origin of Product |
United States |
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